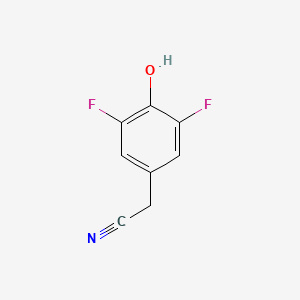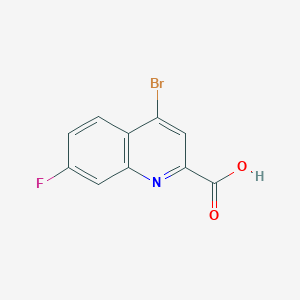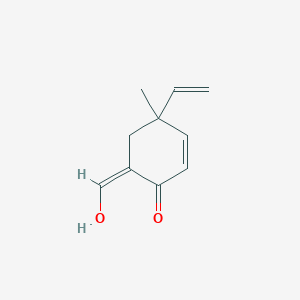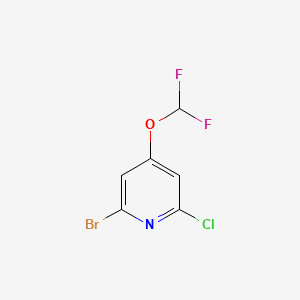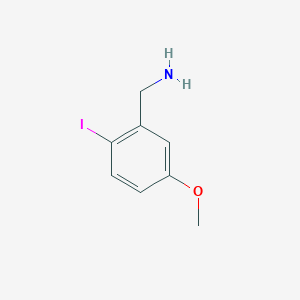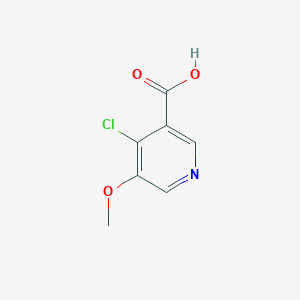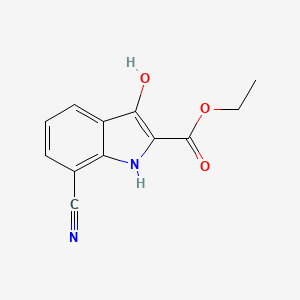
Ethyl 7-cyano-3-hydroxy-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-cyano-3-hydroxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by its indole core, which is substituted with a cyano group at the 7-position, a hydroxy group at the 3-position, and an ethyl ester at the 2-position. These substitutions confer unique chemical properties and potential biological activities to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-cyano-3-hydroxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the cyano, hydroxy, and ethyl ester groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-cyano-3-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as amines or alcohols in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of 3-oxo derivatives.
Reduction: Formation of 7-amino derivatives.
Substitution: Formation of various amide or ester derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-cyano-3-hydroxy-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 7-cyano-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or receptors involved in cell proliferation and survival. The cyano and hydroxy groups play crucial roles in binding to these targets, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 1H-indole-3-carboxylate: Lacks the cyano and hydroxy groups, resulting in different chemical and biological properties.
7-Cyano-1H-indole-2-carboxylate:
3-Hydroxy-1H-indole-2-carboxylate: Lacks the cyano and ethyl ester groups, leading to different biological activities.
Uniqueness
Ethyl 7-cyano-3-hydroxy-1H-indole-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H10N2O3 |
|---|---|
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
ethyl 7-cyano-3-hydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H10N2O3/c1-2-17-12(16)10-11(15)8-5-3-4-7(6-13)9(8)14-10/h3-5,14-15H,2H2,1H3 |
InChI-Schlüssel |
MRHYHMTVGYZSTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N1)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


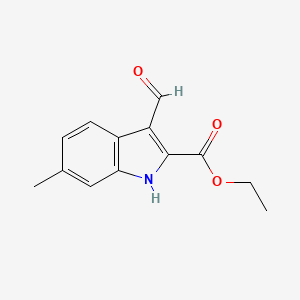
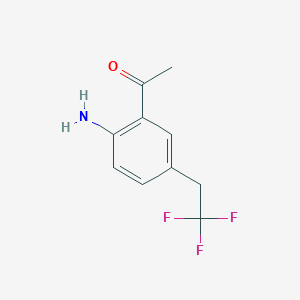
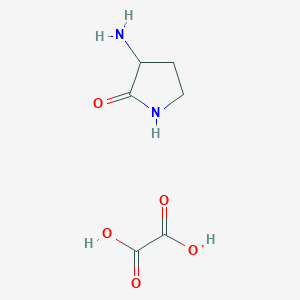

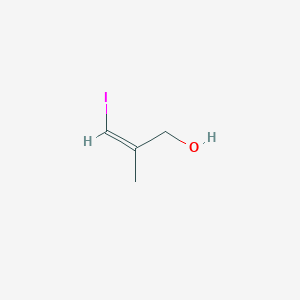
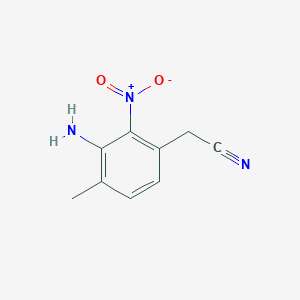
![8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione](/img/structure/B15224203.png)
